2-(4-acetylphenoxy)-N,N-dimethylacetamide
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Overview
Description
2-(4-acetylphenoxy)-N,N-dimethylacetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of an acetylphenoxy group attached to an N,N-dimethylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-acetylphenoxy)-N,N-dimethylacetamide typically involves the alkylation of 4-hydroxyacetophenone with 2-chloro-N,N-dimethylacetamide in the presence of a base such as potassium hydroxide. The reaction proceeds through the formation of an intermediate, which is then converted to the final product under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(4-acetylphenoxy)-N,N-dimethylacetamide undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(4-carboxyphenoxy)-N,N-dimethylacetamide.
Reduction: Formation of 2-(4-hydroxyphenoxy)-N,N-dimethylacetamide.
Substitution: Formation of various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-acetylphenoxy)-N,N-dimethylacetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-acetylphenoxy)-N,N-dimethylacetamide involves its interaction with molecular targets such as enzymes and receptors. The acetylphenoxy group can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, thereby modulating their activity. Additionally, the N,N-dimethylacetamide moiety can enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-acetylphenoxy)propanoic acid
- 2-(4-acetylphenoxy)-N-phenylacetamide
- 2-chloro-N-arylacetamide
Uniqueness
2-(4-acetylphenoxy)-N,N-dimethylacetamide is unique due to the presence of both an acetylphenoxy group and an N,N-dimethylacetamide moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Compared to similar compounds, it offers enhanced solubility and bioavailability, which are advantageous for its use in medicinal chemistry and drug development .
Properties
IUPAC Name |
2-(4-acetylphenoxy)-N,N-dimethylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-9(14)10-4-6-11(7-5-10)16-8-12(15)13(2)3/h4-7H,8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOQVBLNNUYSLCR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCC(=O)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201271470 |
Source
|
Record name | 2-(4-Acetylphenoxy)-N,N-dimethylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201271470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
731821-83-3 |
Source
|
Record name | 2-(4-Acetylphenoxy)-N,N-dimethylacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=731821-83-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Acetylphenoxy)-N,N-dimethylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201271470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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